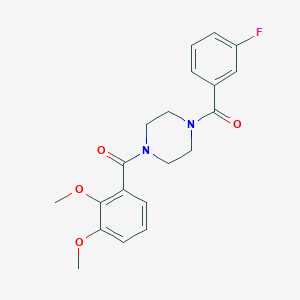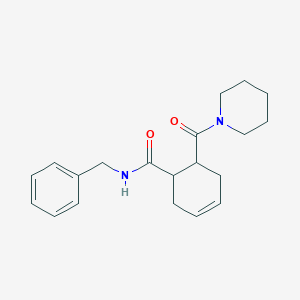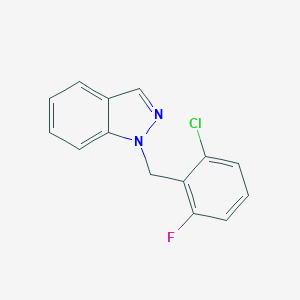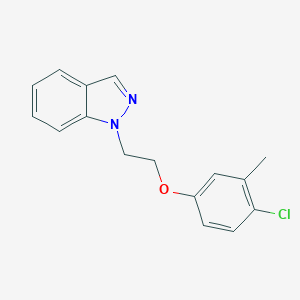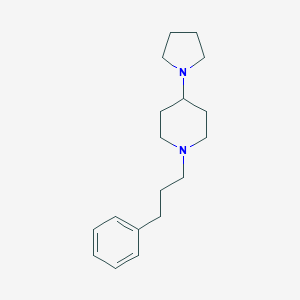
1-(3-phenylpropyl)-4-(1-pyrrolidinyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-phenylpropyl)-4-(1-pyrrolidinyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a phenylpropyl group attached to the piperidine ring, which is further substituted with a pyrrolidine moiety
准备方法
The synthesis of 1-(3-phenylpropyl)-4-(1-pyrrolidinyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group is introduced via alkylation reactions, often using phenylpropyl halides in the presence of a base.
Introduction of the Pyrrolidine Moiety: The final step involves the substitution of the piperidine ring with a pyrrolidine group, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1-(3-phenylpropyl)-4-(1-pyrrolidinyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has been studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research has investigated its potential as a pharmacological agent, particularly in the context of neurological and psychiatric disorders.
Industry: It can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(3-phenylpropyl)-4-(1-pyrrolidinyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpropyl and pyrrolidine groups contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems, influencing various physiological and biochemical pathways.
相似化合物的比较
1-(3-phenylpropyl)-4-(1-pyrrolidinyl)piperidine can be compared with other piperidine derivatives, such as:
1-Benzylpiperidine: Similar in structure but with a benzyl group instead of a phenylpropyl group.
4-(Pyrrolidin-1-yl)piperidine: Lacks the phenylpropyl group, affecting its chemical properties and biological activities.
1-(3-Phenylpropyl)piperidine: Does not have the pyrrolidine substitution, leading to different reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H28N2 |
|---|---|
分子量 |
272.4 g/mol |
IUPAC 名称 |
1-(3-phenylpropyl)-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C18H28N2/c1-2-7-17(8-3-1)9-6-12-19-15-10-18(11-16-19)20-13-4-5-14-20/h1-3,7-8,18H,4-6,9-16H2 |
InChI 键 |
ZYRFBJKAZWWPCP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CCCC3=CC=CC=C3 |
规范 SMILES |
C1CCN(C1)C2CCN(CC2)CCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)
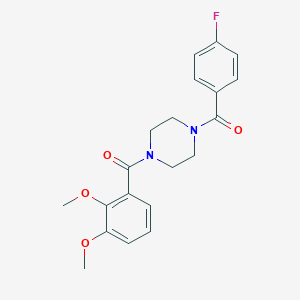
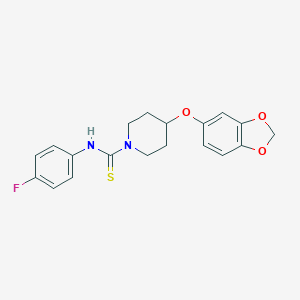
![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)
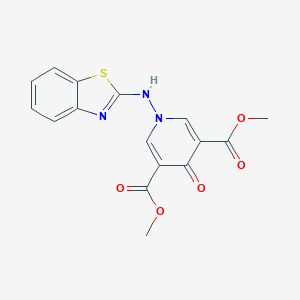
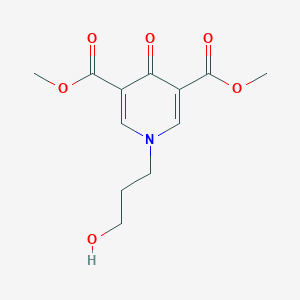
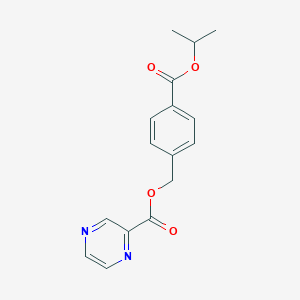
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)
